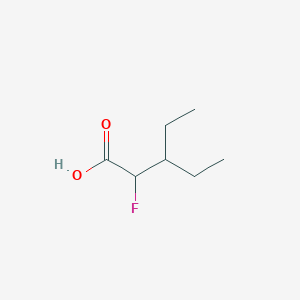

3-Ethyl-2-fluoropentanoic acid

Description

Significance of Fluorine in Organic Molecules and Synthetic Challenges

Fluorine, the most electronegative element, imparts unique properties to organic molecules when substituted for hydrogen. tandfonline.comacs.org Its small van der Waals radius (1.47 Å), comparable to that of hydrogen (1.20 Å), allows for its introduction often without significant steric alteration. tandfonline.comacs.org However, the high polarity of the carbon-fluorine (C-F) bond dramatically influences a molecule's physicochemical and biological properties. acs.org In medicinal chemistry, the introduction of fluorine can enhance metabolic stability by blocking sites prone to enzymatic degradation, modulate lipophilicity and permeability, and alter the acidity or basicity of nearby functional groups. acs.orgbohrium.comnih.gov These modifications can lead to improved pharmacokinetic profiles and enhanced binding affinity to biological targets. bohrium.comnih.gov

Despite these advantages, the synthesis of selectively fluorinated compounds presents considerable challenges. The high reactivity of many fluorinating agents and the strength of the C-F bond necessitate the development of specialized and often mild synthetic methodologies. omicsonline.org The rarity of naturally occurring organofluorine compounds further underscores the synthetic effort required to access these valuable molecules. omicsonline.org

Historical Context and Evolution of α-Fluorocarboxylic Acid Synthesis

The synthesis of α-fluorocarboxylic acids has evolved significantly over the years. Early methods often involved harsh reaction conditions and yielded low or inconsistent results. cdnsciencepub.com Some of the initial approaches included the treatment of α-bromoesters with silver fluoride (B91410) or potassium fluoride in an autoclave. cdnsciencepub.com Another early method involved the alkylation of diethyl fluoromalonate, though the preparation of this key intermediate was not straightforward. cdnsciencepub.com

More recent developments have focused on creating more efficient and selective fluorination techniques. The use of electrophilic fluorinating agents like N-fluorodibenzenesulfonimide (NFSI) and Selectfluor® has become widespread. mdpi.comorganic-chemistry.orgresearchgate.net These reagents allow for the direct fluorination of various substrates under milder conditions. mdpi.comorganic-chemistry.org Modern strategies include:

Silver-catalyzed decarboxylative fluorination: This method allows for the synthesis of α-fluorocarboxylic acids from malonic acid derivatives with tunable chemoselectivity. organic-chemistry.org

Organocatalytic enantioselective fluorination: The use of chiral catalysts, such as isothiourea derivatives, enables the highly enantioselective synthesis of α-fluoroesters and acids. mdpi.com

Photocatalytic methods: These approaches utilize light to generate α-fluoroalkyl radicals from α-fluorocarboxylic acids for further reactions. acs.orgacs.org

Direct fluorination of silyl (B83357) ketene (B1206846) acetals: This method provides a route to α-fluoro-α-arylcarboxylic acids. researchgate.net

Ireland-Claisen rearrangement: This sigmatropic rearrangement has been systematically studied to achieve stereoselective synthesis of α-fluoro carboxylic acids. researchgate.net

These advancements have made a wider range of α-fluorinated carboxylic acids more accessible for research and development.

Current Research Imperatives and Focus on 3-Ethyl-2-fluoropentanoic Acid as a Representative Analog

Current research in the field of α-fluorinated carboxylic acids is driven by the need for novel compounds with tailored properties for various applications, particularly in drug discovery. nih.gov The focus is on developing synthetic methods that are not only efficient and selective but also scalable and environmentally benign. acs.org There is a growing interest in creating complex fluorinated molecules, including unnatural amino acids and other biologically active compounds. acs.orgmdpi.com

3-Ethyl-2-fluoropentanoic acid serves as an interesting representative analog within this class of molecules. smolecule.com Its structure, featuring a fluorine atom at the α-position and an ethyl group at the β-position, presents a specific combination of electronic and steric features. While detailed research findings specifically on 3-Ethyl-2-fluoropentanoic acid are not extensively available in the public domain, its structure allows for the exploration of the interplay between the α-fluoro substituent and the branching at the β-carbon. This substitution pattern can influence the molecule's conformational preferences and its interactions with biological systems.

The study of analogs like 3-Ethyl-2-fluoropentanoic acid is crucial for understanding the structure-activity relationships of α-fluorinated carboxylic acids. By systematically varying the substitution pattern, researchers can fine-tune the properties of these compounds for specific applications.

Data on 3-Ethyl-2-fluoropentanoic Acid and Related Compounds

To better understand the properties of 3-Ethyl-2-fluoropentanoic acid, it is useful to compare it with related, non-fluorinated and simpler fluorinated analogs.

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Key Features |

| Pentanoic Acid | C₅H₁₀O₂ | 102.13 | 185.4 | Straight-chain carboxylic acid. noaa.govwikipedia.orgfluorochem.co.uk |

| 2-Fluoropentanoic Acid | C₅H₉FO₂ | 120.12 | 191.4 | α-fluorinated carboxylic acid. chemsrc.comsigmaaldrich.com |

| 3-Ethylpentanoic Acid | C₇H₁₄O₂ | 130.19 | 193-195 | Branched-chain carboxylic acid. ontosight.aicymitquimica.comnih.gov |

| 3-Ethyl-2-fluoropentanoic acid | C₇H₁₃FO₂ | 148.17 | Not available | α-fluorinated and β-branched carboxylic acid. smolecule.com |

This table is generated based on available data and may not be exhaustive.

The synthesis of the ester derivative, ethyl 2-fluoropentanoate, can be achieved through the reaction of 2-fluoropentanoic acid with ethanol. Another related compound, ethyl 2-fluoro-3-oxopentanoate, is an ester that can serve as a pharmaceutical intermediate. chemicalbook.com The presence of the fluorine atom in these molecules significantly influences their reactivity and potential applications. alfa-chemistry.com

Structure

3D Structure

Properties

Molecular Formula |

C7H13FO2 |

|---|---|

Molecular Weight |

148.18 g/mol |

IUPAC Name |

3-ethyl-2-fluoropentanoic acid |

InChI |

InChI=1S/C7H13FO2/c1-3-5(4-2)6(8)7(9)10/h5-6H,3-4H2,1-2H3,(H,9,10) |

InChI Key |

RIIPCXZOODZHED-UHFFFAOYSA-N |

Canonical SMILES |

CCC(CC)C(C(=O)O)F |

Origin of Product |

United States |

Chemical Reactivity and Transformation Pathways of 3 Ethyl 2 Fluoropentanoic Acid

Reactions Involving the Carboxyl Group

The carboxyl group of 3-Ethyl-2-fluoropentanoic acid is a versatile functional handle for the synthesis of esters, amides, and for undergoing reduction to the corresponding alcohol.

Esterification Reactions

Esterification of 3-Ethyl-2-fluoropentanoic acid can be achieved through several methods, analogous to those used for other carboxylic acids. Standard Fischer esterification, which involves heating the carboxylic acid with an alcohol in the presence of a strong acid catalyst like concentrated sulfuric acid, is a common approach. chemguide.co.uk The reaction is reversible and driven to completion by removing water or using an excess of the alcohol. chemguide.co.uk

More advanced methods can also be employed, particularly for sensitive substrates or to achieve higher yields under milder conditions. For instance, the use of coupling agents such as dicyclohexylcarbodiimide (B1669883) (DCC) in the presence of a nucleophilic catalyst like 4-(N,N-dimethylamino)pyridine (DMAP) facilitates ester formation at room temperature. orgsyn.org Another modern approach involves the use of fluorinating agents like XtalFluor-E, which can mediate the direct esterification of carboxylic acids with a range of alcohols, including perfluorinated ones, in moderate to excellent yields. researchgate.net This method is notable for its broad substrate scope, encompassing aromatic, aliphatic, and chiral carboxylic acids. researchgate.net

Photochemical methods have also emerged for the esterification of carboxylic acids. Visible-light-promoted reactions with reagents like (β-diazo-α,α-difluoroethyl)phosphonates can yield esters containing specialized functional groups under mild conditions. sioc-journal.cn

Table 1: Representative Esterification Methods

| Method | Reagents and Conditions | Key Features |

| Fischer Esterification | Alcohol, concentrated H₂SO₄, heat | Reversible; requires removal of water or excess alcohol. chemguide.co.uk |

| DCC/DMAP Coupling | Alcohol, DCC, DMAP, aprotic solvent, room temperature | Mild conditions; high efficiency. orgsyn.org |

| XtalFluor-E Mediated | Alcohol, XtalFluor-E | Broad substrate scope, including perfluorinated alcohols. researchgate.net |

| Photochemical | (β-diazo-α,α-difluoroethyl)phosphonates, visible light | Mild conditions; synthesis of specialized esters. sioc-journal.cn |

Amide Formation and Peptide Coupling

The synthesis of amides from 3-Ethyl-2-fluoropentanoic acid can be accomplished by reacting it with an amine. However, the direct reaction is often inefficient due to the formation of an ammonium (B1175870) carboxylate salt. chemistrysteps.com Therefore, the carboxylic acid is typically activated first. A common laboratory method involves converting the carboxylic acid to its more reactive acyl chloride, which then readily reacts with an amine. chemistrysteps.com

For more controlled and milder conditions, particularly in the context of peptide synthesis where preserving stereochemistry is crucial, a variety of coupling reagents are employed. Reagents such as dicyclohexylcarbodiimide (DCC) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are widely used to facilitate amide bond formation by creating a highly reactive O-acylisourea intermediate. chemistrysteps.com The efficiency of these couplings can be enhanced, and side reactions like racemization can be minimized, by the addition of auxiliaries such as 1-hydroxybenzotriazole (B26582) (HOBt) or its more modern and safer alternatives.

A one-pot method for amide bond formation involves the use of pentafluoropyridine (B1199360) (PFP). This reagent allows for the in situ generation of acyl fluorides from carboxylic acids under mild conditions, which then react with amines to form amides in good yields. ntd-network.org This approach is applicable to a range of aliphatic and aromatic carboxylic acids and amines for the synthesis of both secondary and tertiary amides. ntd-network.org Mechanochemical methods, using reagents like 2,4,6-trichloro-1,3,5-triazine and triphenylphosphine, also provide a rapid and efficient route to amides from carboxylic acids, including N-protected α-amino acids, without significant racemization. rsc.org

Table 2: Common Reagents for Amide Formation

| Reagent/Method | Description | Application |

| Acyl Chloride | Conversion of the carboxylic acid to the corresponding acyl chloride followed by reaction with an amine. | General amide synthesis. chemistrysteps.com |

| DCC, EDC | Carbodiimide coupling reagents that activate the carboxyl group. | Peptide synthesis and general amide formation under mild conditions. chemistrysteps.com |

| Pentafluoropyridine (PFP) | Enables one-pot deoxyfluorination and amide bond formation. | Synthesis of secondary and tertiary amides. ntd-network.org |

| Mechanochemical | 2,4,6-trichloro-1,3,5-triazine/PPh₃ | Rapid, solvent-drop grinding method for amides and dipeptides. rsc.org |

Reduction and Other Functional Group Interconversions at the Carboxyl Terminus

The carboxyl group of 3-Ethyl-2-fluoropentanoic acid can be reduced to a primary alcohol. While strong reducing agents like lithium aluminum hydride (LiAlH₄) are effective for this transformation, they are often unselective. nih.gov Milder and more selective methods have been developed.

One such method involves the use of sodium borohydride (B1222165) in the presence of iodine (NaBH₄/I₂), which can selectively reduce carboxylic acids to alcohols. acs.org Another contemporary approach is the hydrosilylation of carboxylic acids catalyzed by earth-abundant metals. For example, a manganese(I) catalyst, [MnBr(CO)₅], with a bench-stable silane (B1218182) like PhSiH₃, can effectively reduce a broad range of carboxylic acids, including those with various functional groups, to their corresponding alcohols under relatively mild conditions. nih.gov This catalytic system shows good tolerance for halogen substituents, which is relevant for fluorinated compounds. nih.gov

Reactions Involving the α-Fluorine and Adjacent Carbon-Hydrogen Bonds

The presence of the α-fluorine atom significantly influences the reactivity of the adjacent C-H and C-C bonds, opening up unique transformation pathways, most notably through decarboxylative strategies.

Decarboxylative Carbon-Carbon Bond Formation

Alpha-monofluoro carboxylic acids, which were once considered challenging substrates for cross-coupling, can undergo direct decarboxylative cross-coupling reactions. acs.org These reactions are typically promoted by a combination of an iridium-based photocatalyst and a nickel-bipyridine complex under visible light irradiation. acs.orgacs.org This dual catalytic system enables the coupling of the α-fluoroalkyl fragment, generated upon decarboxylation, with a variety of sp²- and sp³-hybridized organohalides, affording a diverse range of fluorinated products. acs.org

The process is initiated by the photoexcited iridium catalyst, which oxidizes the carboxylate to generate a carboxyl radical. This radical rapidly extrudes carbon dioxide to form a nucleophilic α-fluoroalkyl radical. acs.org This radical can then engage in various C-C bond-forming reactions. For instance, it can be coupled with a wide array of Giese acceptors, such as acrylates and styrenes, in a continuous flow system using a transition-metal-free organic photocatalyst like 4CzIPN. acs.orgresearchgate.net This method allows for the efficient synthesis of compounds containing secondary and tertiary monofluoroalkyl groups. researchgate.net

Table 3: Conditions for Decarboxylative C-C Coupling

| Catalytic System | Coupling Partner | Key Features |

| Ir-photocatalyst / Ni-bipyridine complex | sp²- and sp³-organohalides | Dual catalysis under blue LED irradiation; broad scope. acs.org |

| 4CzIPN (organic photocatalyst) | Giese acceptors (e.g., acrylates, styrenes) | Transition-metal-free; mild conditions; suitable for continuous flow. acs.orgresearchgate.net |

| Ce/Ni dual catalysis | Aryl iodides | Photoelectrocatalytic method for α-CF₃ carboxylic acids, extendable to other fluoroalkyl acids. rsc.orgnih.gov |

Mechanistic Aspects of C-F Bond Reactivity and Cleavage in Chemical Contexts

The carbon-fluorine bond is the strongest single bond to carbon, making its cleavage challenging. nih.gov However, under specific reaction conditions, particularly those involving radical intermediates, the C-F bond's reactivity becomes a key mechanistic feature.

While the primary reaction pathway in these couplings involves the formation of a C-C bond and retention of the C-F bond, the potential for C-F bond cleavage exists, especially under more forcing conditions or with different catalytic systems. For example, in some systems, β-fluoride elimination from a metal-fluoride intermediate can be a competing pathway. rsc.org The cleavage of C-F bonds is an active area of research, with methods being developed that utilize visible light photoredox catalysis to activate C-F bonds in various fluorinated compounds. mdpi.com However, for the decarboxylative functionalizations of α-monofluoro carboxylic acids, the conditions are generally mild enough to preserve the C-F bond in the final product. acs.orgresearchgate.net

Nucleophilic Substitution and Elimination Pathways (mechanistic considerations)

The presence of a fluorine atom at the α-carbon and an ethyl group at the β-carbon introduces competing reaction pathways, primarily nucleophilic substitution (Sₙ2) and elimination (E2). The prevalence of one pathway over the other is highly dependent on the reaction conditions, including the nature of the nucleophile, the base strength, solvent, and temperature.

Nucleophilic Substitution (Sₙ2 Pathway):

In the Sₙ2 pathway, a nucleophile attacks the α-carbon, displacing the fluoride (B91410) ion. The fluorine atom is a relatively poor leaving group compared to other halogens, which can make this substitution challenging. However, the electron-withdrawing effect of the adjacent carboxylic acid group can facilitate the attack.

The mechanism proceeds via a backside attack, leading to an inversion of stereochemistry at the α-carbon. For this to occur, the nucleophile must be able to access the α-carbon. The steric hindrance posed by the adjacent ethyl group at the C3 position can significantly slow down the rate of Sₙ2 reactions. Strong, non-basic nucleophiles favor this pathway.

Key Mechanistic Considerations for Sₙ2:

Nucleophile: Strong, non-basic nucleophiles (e.g., azide (B81097), cyanide, thiols) are more likely to participate in Sₙ2 reactions.

Solvent: Polar aprotic solvents (e.g., DMSO, DMF) are preferred as they solvate the cation of the nucleophilic salt without strongly solvating the nucleophile itself, thus enhancing its nucleophilicity.

Steric Hindrance: The ethyl group at the β-position provides considerable steric bulk, which can impede the approach of the nucleophile to the α-carbon, thus disfavoring the Sₙ2 pathway compared to less hindered α-fluoro acids.

Leaving Group Ability: Fluorine is a less effective leaving group than heavier halogens. This can be partially overcome by protonation or Lewis acid activation of the carbonyl group, which increases the electrophilicity of the α-carbon.

Elimination (E2 Pathway):

The E2 pathway involves the abstraction of the α-proton by a base, followed by the elimination of the fluoride ion and the formation of a carbon-carbon double bond between C2 and C3. This reaction is highly sensitive to the basicity of the reagent used.

The presence of the electron-withdrawing fluorine and carboxylic acid groups increases the acidity of the α-proton, making it susceptible to abstraction by a base. Strong, sterically hindered bases (e.g., potassium tert-butoxide) favor the E2 pathway.

Key Mechanistic Considerations for E2:

Base Strength: Strong bases are required to deprotonate the α-carbon.

Steric Factors: Sterically hindered bases will preferentially act as bases rather than nucleophiles, favoring elimination over substitution.

Stereochemistry: The E2 reaction typically proceeds through an anti-periplanar arrangement of the proton being abstracted and the leaving group. The conformational flexibility of the acyclic 3-ethyl-2-fluoropentanoic acid allows it to adopt this geometry.

Product: The E2 elimination would lead to the formation of (E/Z)-3-ethylpent-2-enoic acid.

The following table summarizes the expected outcomes of the competition between Sₙ2 and E2 reactions for 3-Ethyl-2-fluoropentanoic acid under different conditions.

| Reagent Type | Predominant Pathway | Expected Major Product(s) |

| Strong, non-basic nucleophile (e.g., NaN₃) | Sₙ2 | 2-Azido-3-ethylpentanoic acid |

| Strong, sterically hindered base (e.g., KOtBu) | E2 | (E/Z)-3-Ethylpent-2-enoic acid |

| Strong, non-hindered base/nucleophile (e.g., NaOH) | Mixture of Sₙ2 and E2 | 2-Hydroxy-3-ethylpentanoic acid and (E/Z)-3-Ethylpent-2-enoic acid |

Utilization as a Synthetic Intermediate and Building Block in Complex Organic Synthesis

α-Fluoro carboxylic acids and their derivatives are valuable intermediates in the synthesis of more complex molecules, particularly in the fields of medicinal and agricultural chemistry. The introduction of a fluorine atom can significantly alter the biological properties of a molecule, such as its metabolic stability and binding affinity to enzymes. While specific examples of the use of 3-Ethyl-2-fluoropentanoic acid are not widely documented, its potential as a synthetic building block can be inferred from the applications of structurally similar compounds.

The primary utility of 3-Ethyl-2-fluoropentanoic acid as a synthetic intermediate would be to introduce the 3-ethyl-2-fluoropentanoyl moiety into a larger molecule. This can be achieved through various transformations of the carboxylic acid group or by substitution of the fluorine atom.

Transformations of the Carboxylic Acid Group:

The carboxylic acid functionality can be converted into a variety of other functional groups, which can then participate in further reactions.

Amide Formation: Coupling of the carboxylic acid with an amine, often facilitated by a coupling agent like dicyclohexylcarbodiimide (DCC), would yield the corresponding amide. These amides could be of interest as potential bioactive molecules.

Esterification: Conversion to an ester, for example, by reaction with an alcohol under acidic conditions, provides a protecting group for the carboxylic acid or can be used in further transformations like Claisen condensations.

Reduction: The carboxylic acid can be reduced to the corresponding primary alcohol, 2-fluoro-3-ethylpentan-1-ol, using strong reducing agents like lithium aluminum hydride (LiAlH₄). This alcohol could then be used in subsequent synthetic steps.

Conversion to Acid Chloride: Treatment with thionyl chloride (SOCl₂) or oxalyl chloride would convert the carboxylic acid to the more reactive acid chloride, which can readily react with a wide range of nucleophiles.

Utilization in the Synthesis of Bioactive Scaffolds:

Based on the applications of similar α-fluoro carboxylic acids, 3-Ethyl-2-fluoropentanoic acid could serve as a precursor for:

Fluorinated Amino Acids: By replacing the fluorine atom with an amino group (via an azide intermediate followed by reduction), novel β-branched α-amino acids could be synthesized. These are valuable components in peptide and protein design.

Enzyme Inhibitors: The fluorinated scaffold could be incorporated into molecules designed to inhibit specific enzymes, where the fluorine atom plays a key role in binding or in the inhibitory mechanism.

Tracers for Positron Emission Tomography (PET): The introduction of a fluorine-18 (B77423) isotope would make the molecule suitable for use as a PET imaging agent.

The following table outlines potential synthetic transformations of 3-Ethyl-2-fluoropentanoic acid and their applications.

| Transformation | Reagents | Product | Potential Application |

| Amide Coupling | R-NH₂, DCC | 3-Ethyl-2-fluoro-N-substituted-pentanamide | Synthesis of potential bioactive compounds |

| Esterification | R-OH, H⁺ | 3-Ethyl-2-fluoropentanoic acid ester | Protecting group, intermediate for further synthesis |

| Reduction | LiAlH₄ | 2-Fluoro-3-ethylpentan-1-ol | Building block for more complex molecules |

| Conversion to Acid Chloride | SOCl₂ | 3-Ethyl-2-fluoropentanoyl chloride | Reactive intermediate for acylation reactions |

| Nucleophilic Substitution (of F) | NaN₃ then H₂/Pd | 2-Amino-3-ethylpentanoic acid | Synthesis of unnatural amino acids |

The steric bulk of the 3-ethyl group presents a synthetic challenge but also offers the potential for creating unique, sterically demanding structures that could have novel biological activities.

Mechanistic Investigations of Reactions Involving 3 Ethyl 2 Fluoropentanoic Acid

Catalytic Reaction Mechanisms (e.g., C-H Activation, Dual Catalysis)

The introduction of a fluorine atom at the α-position of a carboxylic acid can be achieved through sophisticated catalytic strategies that offer high levels of control and efficiency.

C-H Activation: Direct C-H activation is a powerful strategy for forming C-F bonds. In the context of 3-ethylpentanoic acid, the carboxylic acid moiety can act as a directing group, guiding a transition-metal catalyst to the α-C-H bond. nih.gov A plausible mechanism involves the coordination of the carboxylate to a metal center (e.g., Palladium, Rhodium), forming a cyclometalated intermediate. This step brings the catalyst into close proximity to the α-C-H bond, facilitating its cleavage in a concerted metalation-deprotonation event. The resulting metal-carbon bond can then be subjected to oxidative fluorination using an electrophilic fluorine source, such as N-Fluorobenzenesulfonimide (NFSI) or Selectfluor®. nih.gov Reductive elimination from the high-valent metal-fluoride complex would then release the α-fluorinated product and regenerate the active catalyst.

Dual Catalysis: A more intricate approach involves dual or multicomponent catalysis, which has been successfully applied to the α-fluorination of acid chlorides. nih.govfgcu.edu This strategy can be extrapolated to the synthesis of 3-ethyl-2-fluoropentanoic acid. The process would begin with the conversion of 3-ethylpentanoic acid to its more reactive acid chloride derivative.

The dual catalytic cycle typically involves:

Enolate Formation: A chiral nucleophilic catalyst (e.g., a protected amino acid or a chiral amine) reacts with the 3-ethylpentanoyl chloride to form a ketene (B1206846) intermediate.

Dual Activation: A transition-metal Lewis acid (e.g., a titanium or copper complex) coordinates to the ketene enolate. This "dually activated" intermediate is highly nucleophilic and conformationally organized. nih.gov

Fluorination: The activated enolate attacks an electrophilic fluorinating reagent, like NFSI, to forge the C-F bond with high stereocontrol.

Catalyst Turnover: The product is released, and both the nucleophilic and Lewis acid catalysts are regenerated to continue the cycle.

This method is particularly powerful for asymmetric synthesis, allowing for the preparation of enantiomerically enriched α-fluoro carboxylic acid derivatives. nih.govfgcu.edu Some advanced systems even employ a third catalyst, such as a Lewis acidic salt, to activate the fluorinating agent, creating a "trifunctional" system for enhanced reactivity. fgcu.edunih.gov

Radical Pathways in Fluorination and Subsequent Functionalization

Radical-based transformations provide an alternative avenue for C-F bond formation, often under mild conditions. One of the most relevant methods for aliphatic carboxylic acids is photoredox-catalyzed decarboxylative fluorination. nih.govacs.orgorganic-chemistry.org Although this specific reaction on 3-ethylpentanoic acid would yield 3-fluoropentane (B1627487) rather than the target α-fluoro acid, the underlying principles illustrate a key radical pathway.

A proposed mechanism for this type of reaction is as follows:

Photocatalyst Excitation: A photocatalyst, typically an iridium or ruthenium complex, absorbs visible light to reach an excited state. nih.gov More recently, inexpensive iron catalysts have also been employed. acs.org

Oxidative Quenching: The excited photocatalyst is capable of oxidizing a carboxylate (formed by deprotonating the carboxylic acid with a base), generating a carboxyl radical.

Decarboxylation: The unstable carboxyl radical rapidly extrudes carbon dioxide (CO₂) to form a secondary alkyl radical at the C3 position.

Fluorine Atom Transfer: This alkyl radical is then trapped by a fluorine atom donor, such as Selectfluor®, to yield the final fluoroalkane product. nih.gov

For the direct synthesis of 3-Ethyl-2-fluoropentanoic acid via a radical pathway, a different approach would be necessary. A plausible route would involve the generation of a radical at the α-carbon of an ester or other derivative of 3-ethylpentanoic acid. This could be achieved through hydrogen atom abstraction (HAT) by a potent radical initiator. The resulting α-carbon centered radical could then be intercepted by a radical fluorinating agent to install the fluorine atom.

Elucidation of Transition State Structures and Reaction Energetics

For C-H Activation: The rate-determining step is often the C-H bond cleavage. The transition state involves a highly organized, cyclic structure containing the metal center, the directing carboxylate group, and the targeted C-H bond. The stability of this transition state is influenced by the electronic and steric properties of the substrate and the ligands on the metal catalyst.

For Dual Catalysis: The fluorination step is typically crucial for determining stereoselectivity. The transition state involves the approach of the large electrophilic fluorinating agent (e.g., NFSI) to one face of the metal-coordinated ketene enolate. The facial selectivity is dictated by steric interactions between the enolate substituents (the ethyl and propyl groups), the chiral nucleophilic catalyst, and the incoming fluorinating agent.

For Radical Pathways: In decarboxylative fluorination, the key energetic considerations are the ease of oxidation of the carboxylate and the rate of fluorine atom transfer to the alkyl radical. The fluorine transfer step is generally very fast and highly exothermic. For a direct α-fluorination via HAT, the transition state would involve the radical abstractor, the α-C-H bond, and the developing radical center. The stability of the resulting α-acyl radical influences the energetics of this step.

Influence of Solvent Systems and Reagent Effects on Reaction Selectivity and Rate

The outcome of fluorination reactions is highly dependent on the choice of solvents and reagents.

Solvent Systems: The solvent plays a critical role in solubilizing reagents, stabilizing charged intermediates, and influencing transition state energies.

In photoredox catalysis, solvent mixtures like acetonitrile (B52724)/water are often essential. Water helps to dissolve the carboxylate salt, while acetonitrile solubilizes the photocatalyst and other organic reagents. organic-chemistry.org

For dual catalytic systems involving charged or highly polar intermediates, polar aprotic solvents such as dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF) are commonly used to ensure reagent solubility and promote the desired pathway.

The polarity of the solvent can dramatically affect reaction rates. Reactions that proceed through charge-separated transition states are often accelerated in more polar solvents, while those involving charge-neutralization may be faster in less polar media.

Reagent Effects: The choice of reagents is paramount in controlling the selectivity and efficiency of the fluorination.

Fluorinating Agent: A variety of electrophilic N-F reagents are available, each with different reactivity profiles. Selectfluor® is a powerful oxidant often used in radical and oxidative reactions. NFSI is generally less oxidizing and is frequently employed in reactions involving sensitive enolates. The steric bulk and electronic properties of the fluorinating agent can significantly impact the stereochemical outcome of the reaction.

| Fluorinating Reagent | Common Abbreviation | Typical Application |

|---|---|---|

| 1-(Chloromethyl)-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) | Selectfluor® | Radical reactions, oxidative fluorinations |

| N-Fluorobenzenesulfonimide | NFSI | Fluorination of enolates and other nucleophiles |

Catalyst/Base: In C-H activation, the choice of metal (e.g., Pd, Rh, Cu) and its associated ligands dictates the reactivity and site selectivity. In dual catalysis, the structures of the nucleophilic catalyst and the Lewis acid are tuned to maximize enantioselectivity. nih.gov In photoredox reactions, the redox potential of the photocatalyst must be matched to the substrate to ensure efficient electron transfer. nih.gov The choice of base is also critical for forming the active carboxylate species without causing undesirable side reactions.

Advanced Spectroscopic and Structural Characterization of 3 Ethyl 2 Fluoropentanoic Acid and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Fine Structural and Stereochemical Analysis

NMR spectroscopy is the most powerful tool for determining the detailed connectivity and three-dimensional structure of 3-Ethyl-2-fluoropentanoic acid in solution. By analyzing the interactions of atomic nuclei in a magnetic field, specific information about the chemical environment, bonding, and spatial proximity of atoms can be obtained.

Proton (¹H) NMR spectroscopy provides detailed information about the number and type of hydrogen atoms in the molecule. The spectrum of 3-Ethyl-2-fluoropentanoic acid is characterized by distinct signals for each unique proton environment, with chemical shifts influenced by the electronegativity of adjacent atoms (fluorine and oxygen) and spin-spin coupling interactions providing connectivity data.

Carboxylic Acid Proton (-COOH): This proton is highly deshielded and appears as a broad singlet in the downfield region of the spectrum, typically between 10-12 ppm. libretexts.org Its broadness is a result of hydrogen bonding and chemical exchange. libretexts.org

Alpha-Proton (-CHF-): The proton on the carbon bearing the fluorine atom (C2) is significantly influenced by both the fluorine and the carbonyl group. Its signal is expected to be a doublet of doublets, arising from coupling to the adjacent fluorine atom (²J(H,F)) and the vicinal proton on C3 (³J(H,H)).

Other Aliphatic Protons: The remaining protons on the ethyl and pentanoyl chains appear as complex multiplets in the upfield region of the spectrum. Protons closer to the electron-withdrawing fluoro-carboxyl group will be shifted further downfield. libretexts.org

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Coupling Constants (J, Hz) |

| -COOH | 10.0 - 12.0 | broad singlet (br s) | N/A |

| -CHF- (H2) | 4.5 - 5.5 | doublet of doublets (dd) | ²J(H,F) ≈ 45-50 Hz, ³J(H,H) ≈ 4-8 Hz |

| -CH(CH₂CH₃)- (H3) | 1.8 - 2.5 | multiplet (m) | ³J(H,H) |

| -CH₂- (H4) | 1.3 - 1.7 | multiplet (m) | ³J(H,H) |

| -CH₃ (H5) | 0.8 - 1.2 | triplet (t) | ³J(H,H) ≈ 7 Hz |

| Ethyl -CH₂- | 1.3 - 1.7 | multiplet (m) | ³J(H,H) |

| Ethyl -CH₃ | 0.8 - 1.2 | triplet (t) | ³J(H,H) ≈ 7 Hz |

Note: The values presented are predictive and can vary based on solvent and experimental conditions.

Carbon-13 (¹³C) NMR spectroscopy reveals the carbon framework of the molecule. In proton-decoupled spectra, each unique carbon atom typically appears as a single peak, though carbons coupled to fluorine will appear as doublets.

Carbonyl Carbon (-COOH): The carbonyl carbon is the most deshielded, appearing in the 160-180 ppm range. libretexts.org

Alpha-Carbon (-CHF-): The carbon directly bonded to the fluorine atom (C2) is significantly deshielded and exhibits a large one-bond carbon-fluorine coupling (¹J(C,F)), resulting in a prominent doublet. thieme-connect.deblogspot.com

Other Aliphatic Carbons: The remaining sp³ hybridized carbons of the pentanoyl and ethyl groups resonate in the upfield region (10-60 ppm). These carbons may also exhibit smaller two-bond (²J(C,F)) and three-bond (³J(C,F)) couplings to the fluorine atom, which can provide additional structural confirmation. blogspot.comchemistrysteps.com

| Carbon Assignment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity (due to F) | Coupling Constants (J, Hz) |

| C1 (-COOH) | 170 - 180 | doublet (d) | ²J(C,F) ≈ 20-30 Hz |

| C2 (-CHF-) | 85 - 95 | doublet (d) | ¹J(C,F) ≈ 180-250 Hz |

| C3 (-CH-) | 40 - 50 | doublet (d) | ²J(C,F) ≈ 15-25 Hz |

| C4 (-CH₂-) | 20 - 30 | doublet (d) | ³J(C,F) ≈ 5-10 Hz |

| C5 (-CH₃) | 10 - 15 | singlet (s) or small doublet | ⁴J(C,F) ≈ 0-3 Hz |

| Ethyl -CH₂- | 20 - 30 | doublet (d) | ³J(C,F) ≈ 5-10 Hz |

| Ethyl -CH₃ | 10 - 15 | singlet (s) or small doublet | ⁴J(C,F) ≈ 0-3 Hz |

Note: The values presented are predictive and based on typical ranges for fluorinated organic compounds. thieme-connect.dechemistrysteps.com

Fluorine-19 (¹⁹F) NMR is a highly sensitive technique used to specifically analyze fluorine-containing compounds. slideshare.net The ¹⁹F nucleus has a spin of 1/2 and 100% natural abundance, making it easy to detect. wikipedia.org

For 3-Ethyl-2-fluoropentanoic acid, the ¹⁹F NMR spectrum would show a single resonance, as there is only one fluorine atom in the molecule. The chemical shift provides information about the electronic environment of the fluorine atom. aiinmr.combiophysics.org The signal's multiplicity is determined by through-bond couplings to nearby protons. It is expected to appear as a complex multiplet, primarily a doublet of triplets or doublet of multiplets, due to the large geminal coupling to the C2 proton (²J(F,H)) and smaller vicinal couplings to the C3 proton and other nearby protons (³J(F,H)).

| Parameter | Expected Observation | Notes |

| Chemical Shift (δ, ppm) | -180 to -220 | Relative to a standard such as CFCl₃ or trifluoroacetic acid. wikipedia.orgbiophysics.org The exact shift is sensitive to the local chemical environment. |

| Multiplicity | Doublet of multiplets (dm) | Arises from coupling to protons on C2, C3, and potentially the ethyl group. |

| Coupling Constants | ²J(F,H) ≈ 45-50 Hz; ³J(F,H) ≈ 15-25 Hz | Provides direct evidence of connectivity between fluorine and adjacent protons. |

Two-dimensional (2D) NMR experiments are essential for unambiguously assigning all proton and carbon signals and elucidating the complete molecular structure. nih.gov

COSY (Correlation Spectroscopy): This experiment maps out the proton-proton coupling network. Cross-peaks in the COSY spectrum would confirm the connectivity within the alkyl chains, for example, linking the proton on C3 to the protons on C4 and the ethyl group.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons. It would be used to definitively assign each proton signal to its corresponding carbon signal (e.g., H2 to C2, H3 to C3).

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, regardless of whether they are bonded. biophysics.org This is invaluable for determining the stereochemistry and preferred conformation of the molecule. For diastereomers of 3-Ethyl-2-fluoropentanoic acid, NOESY could distinguish between them by revealing different spatial relationships between the fluorine, the proton on C2, and the substituents on C3. researchgate.net

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination and Fragmentation Pathway Elucidation

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the unambiguous determination of the compound's elemental formula (C₇H₁₃FO₂). Furthermore, the fragmentation patterns observed in the mass spectrum offer valuable structural information. wikipedia.org

In a typical electron ionization (EI) or electrospray ionization (ESI) experiment, the molecular ion of 3-Ethyl-2-fluoropentanoic acid will undergo characteristic fragmentation.

Decarboxylation: A common pathway for carboxylic acids is the loss of the carboxyl group. In negative ion mode ESI-MS/MS, the primary fragmentation of the [M-H]⁻ ion is often the loss of CO₂ (44 Da). researchgate.netnih.gov

Alpha-Cleavage: Cleavage of the C-C bond adjacent to the carbonyl group is a favorable process, leading to the formation of a stable acylium ion [M-C₄H₉]⁺. libretexts.org

Loss of Small Neutral Molecules: Peaks corresponding to the loss of H₂O (18 Da) or the hydroxyl radical (·OH, 17 Da) from the molecular ion are also characteristic of carboxylic acids. libretexts.org

Fluorine-Containing Fragments: The presence of fluorine will be evident in fragments containing the C-F bond. The fragmentation of fluorinated compounds can sometimes be complex due to potential fluorine migrations. researchgate.netnih.gov

| Ion/Fragment | Formula | Expected m/z | Fragmentation Pathway |

| [M]⁺ | C₇H₁₃FO₂⁺ | 148.0899 | Molecular Ion |

| [M-OH]⁺ | C₇H₁₂FO⁺ | 131.0872 | Loss of hydroxyl radical |

| [M-COOH]⁺ | C₆H₁₂F⁺ | 103.0923 | Loss of carboxyl group |

| [M-CO₂]⁻ (neg. mode) | C₆H₁₃F⁻ | 104.1005 | Loss of carbon dioxide from [M-H]⁻ |

| [C₂H₂FO₂]⁺ | C₂H₂FO₂⁺ | 77.0039 | McLafferty rearrangement |

Note: Expected m/z values are for the monoisotopic mass.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Conformational Insights

Infrared (IR) Spectroscopy: The IR spectrum of 3-Ethyl-2-fluoropentanoic acid is dominated by absorptions characteristic of a carboxylic acid.

O-H Stretch: A very broad and strong absorption band is expected in the 2500–3300 cm⁻¹ region, which is indicative of the hydrogen-bonded O-H stretch in the carboxylic acid dimer. libretexts.org

C=O Stretch: A strong, sharp absorption corresponding to the carbonyl stretch is expected around 1710 cm⁻¹. libretexts.org The presence of the electronegative α-fluorine atom may shift this frequency slightly higher compared to a non-fluorinated analogue.

C-F Stretch: A strong absorption band in the 1000–1400 cm⁻¹ region is characteristic of the C-F stretching vibration.

C-H Stretches: Absorptions just below 3000 cm⁻¹ correspond to the C-H stretching vibrations of the alkyl groups.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR. While the polar O-H and C=O groups are visible, Raman is often more sensitive to the less polar C-C backbone and symmetric vibrations. The C=O stretch will also be present, and the C-C stretching region can provide information about the conformation of the alkyl chains. The spectral features, particularly for the O-H and C=O bands, are sensitive to the physical state (solid, liquid, solution) and concentration due to the equilibrium between monomeric and dimeric forms of the carboxylic acid. rsc.org

| Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) | Intensity |

| O-H stretch (dimer) | 2500 - 3300 | Weak/Broad | Strong, Broad (IR) |

| C-H stretch (alkyl) | 2850 - 2960 | 2850 - 2960 | Medium-Strong |

| C=O stretch (dimer) | ~1710 | ~1710 | Strong (IR), Medium (Raman) |

| C-F stretch | 1000 - 1400 | Moderate | Strong (IR) |

| C-O stretch / O-H bend | 1210 - 1440 | Moderate | Medium-Strong (IR) |

X-ray Crystallography for Solid-State Structural Elucidation and Precise Bond Parameter Analysis

Currently, there are no publicly accessible crystallographic data for 3-Ethyl-2-fluoropentanoic acid in crystallographic databases. Therefore, a detailed analysis of its solid-state structure, including unit cell dimensions, space group, and precise bond parameters, cannot be provided at this time.

Chiral Chromatography (e.g., HPLC, GC) for Enantiomeric and Diastereomeric Purity Determination

While chiral High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the definitive methods for determining the enantiomeric and diastereomeric purity of chiral compounds, specific application notes or research articles detailing the separation of 3-Ethyl-2-fluoropentanoic acid stereoisomers are not available. The development of such a method would typically involve screening various chiral stationary phases and mobile phase compositions to achieve baseline separation of the enantiomers and diastereomers.

Computational and Theoretical Chemistry Studies of 3 Ethyl 2 Fluoropentanoic Acid

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to predicting the behavior of a molecule based on the principles of quantum mechanics. These ab initio (from first principles) and Density Functional Theory (DFT) methods are used to solve the Schrödinger equation for a given molecular system, providing detailed information about its electronic and geometric properties.

Density Functional Theory (DFT) for Electronic Structure, Reactivity, and Spectroscopic Property Prediction

Density Functional Theory (DFT) is a widely used computational method that determines the electronic structure of a molecule by modeling its electron density. For 3-Ethyl-2-fluoropentanoic acid, DFT calculations are instrumental in predicting its molecular geometry, electronic properties, and reactivity.

Key electronic properties derived from DFT include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of a molecule's chemical reactivity and kinetic stability; a smaller gap generally implies higher reactivity. akavatx.com The presence of the electronegative fluorine atom at the C2 position and the ethyl group at the C3 position significantly influences the electron distribution and, consequently, the HOMO-LUMO gap.

Illustrative Table of DFT-Calculated Electronic Properties: (Note: The following data are illustrative examples of parameters that would be generated from a DFT analysis and are not based on published experimental results for this specific molecule.)

| Property | Illustrative Value | Significance |

| HOMO Energy | -7.2 eV | Represents the ability to donate an electron. |

| LUMO Energy | -0.9 eV | Represents the ability to accept an electron. |

| HOMO-LUMO Gap | 6.3 eV | Indicates chemical reactivity and stability. |

| Ionization Potential | 7.2 eV | Energy required to remove an electron. |

| Electron Affinity | 0.9 eV | Energy released when an electron is added. |

| Electronegativity (χ) | 4.05 eV | Tendency to attract electrons. |

| Hardness (η) | 3.15 eV | Resistance to change in electron distribution. |

DFT is also a powerful tool for predicting spectroscopic properties. It can calculate vibrational frequencies, which correspond to the peaks in an Infrared (IR) spectrum, and nuclear magnetic shielding constants, which can be converted into Nuclear Magnetic Resonance (NMR) chemical shifts. These theoretical predictions are invaluable for interpreting experimental spectra.

Ab Initio Methods for High-Accuracy Energetic and Structural Computations

Ab initio methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2, MP4), and Coupled Cluster (CC) theory, offer a higher level of theoretical accuracy compared to standard DFT for certain properties. These methods are computationally more intensive but can provide benchmark-quality data for the molecule's energy and structure.

For 3-Ethyl-2-fluoropentanoic acid, high-accuracy ab initio calculations could be used to:

Determine a precise three-dimensional structure, including bond lengths, bond angles, and dihedral angles.

Calculate highly accurate total and relative energies of different conformers.

Investigate reaction mechanisms and transition state energies with a high degree of confidence.

These methods are particularly useful for smaller molecules or for calibrating less computationally expensive methods like DFT. Studies on related substituted acids have utilized ab initio calculations to investigate substituent effects on molecular properties and reaction energetics.

Conformational Analysis and Energy Landscape Mapping

Due to the presence of several single bonds, 3-Ethyl-2-fluoropentanoic acid is a flexible molecule that can exist in multiple spatial arrangements, known as conformations. Conformational analysis aims to identify the most stable conformers and map the potential energy surface that governs their interconversion.

Computational methods can systematically rotate the rotatable bonds (e.g., C-C and C-O bonds) in the molecule and calculate the energy of each resulting structure. This process generates a potential energy landscape, which reveals the low-energy, stable conformers (local minima) and the energy barriers (transition states) between them. The analysis of the conformational space is critical, as the biological activity and physical properties of a molecule can depend heavily on its preferred three-dimensional shape. For similar flexible molecules, computational studies have shown that different conformers can have significantly different interactions with biological targets. researchgate.net

Illustrative Table of Hypothetical Conformers and Relative Energies: (Note: This table provides a conceptual example of results from a conformational analysis.)

| Conformer ID | Key Dihedral Angles (Illustrative) | Relative Energy (kcal/mol) | Population (%) at 298K |

| Conf-1 | C1-C2-C3-C4 = 180° | 0.00 | 75.1 |

| Conf-2 | C1-C2-C3-C4 = 60° | 1.50 | 8.8 |

| Conf-3 | C2-C3-C4-C5 = -65° | 1.75 | 6.5 |

| Conf-4 | F-C2-C3-C(ethyl) = 70° | 2.10 | 4.1 |

| Others | Various | > 2.50 | < 5.5 |

Molecular Dynamics Simulations for Dynamic Behavior and Intermolecular Interactions

While quantum chemical calculations typically focus on static, single molecules in a vacuum, Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. MD simulations model the movements of atoms and molecules by solving Newton's equations of motion.

For 3-Ethyl-2-fluoropentanoic acid, MD simulations can be used to:

Study its behavior in a solvent, such as water, to understand how intermolecular interactions with solvent molecules affect its conformation and dynamics.

Simulate the interaction of the molecule with a biological target, like an enzyme active site, to explore binding modes and estimate binding affinity. researchgate.net

Analyze the flexibility of the molecule and the timescale of conformational changes.

These simulations offer a bridge between the theoretical properties of a single molecule and its behavior in a more complex, realistic environment, which is essential for understanding its function in biological systems or chemical reactions.

Prediction of Spectroscopic Parameters and Their Validation against Experimental Data

A key application of computational chemistry is the prediction of spectroscopic data, which can be directly compared with experimental measurements. This comparison serves as a crucial validation step for the computational models used.

As mentioned in section 6.1.1, DFT calculations can predict IR and NMR spectra.

NMR Spectroscopy: Theoretical calculations can predict the ¹H, ¹³C, and ¹⁹F NMR chemical shifts for 3-Ethyl-2-fluoropentanoic acid. The fluorine atom, in particular, has a significant effect on the chemical shifts of nearby nuclei, and accurate prediction of these shifts can aid in the structural elucidation of the compound and its derivatives.

IR Spectroscopy: The calculated vibrational frequencies can be used to generate a theoretical IR spectrum. Key vibrational modes, such as the C=O stretch of the carboxylic acid, the C-F stretch, and various C-H stretches, can be identified and compared to an experimental spectrum to confirm the structure and assess the accuracy of the computational method.

Discrepancies between predicted and experimental spectra can point to limitations in the computational model or suggest that the molecule adopts a different conformation or state (e.g., dimer formation via hydrogen bonding) in the experimental conditions than was assumed in the calculation.

Future Directions and Emerging Research Avenues

Development of Novel and More Efficient Stereoselective Fluorination Methodologies

The biological activity of chiral molecules is often dependent on their specific three-dimensional structure. numberanalytics.com For compounds such as 3-Ethyl-2-fluoropentanoic acid, which contains a stereocenter at the carbon bearing the fluorine atom, the ability to selectively synthesize a single stereoisomer is paramount. numberanalytics.comnih.gov This drives the development of advanced stereoselective fluorination methods.

Recent progress has been made in achieving high stereoselectivity through catalyst control, where a chiral catalyst guides the fluorination reaction. numberanalytics.comnumberanalytics.comrsc.org Transition metal catalysts, particularly those based on palladium, have been instrumental in the enantioselective fluorination of various substrates. numberanalytics.comacs.org For instance, chiral palladium catalysts have demonstrated high efficiency in the stereoselective fluorination of alkenes and oxindoles. numberanalytics.comacs.org The development of novel chiral ligands that create a rigid and well-defined chiral environment around the metal center is a key strategy. acs.org

Emerging trends point towards the use of photocatalytic and electrochemical fluorination. numberanalytics.comnumberanalytics.com These methods utilize light or electricity to drive reactions, often under mild conditions, and offer new pathways to achieving high stereoselectivity. numberanalytics.com Future work will likely focus on designing new chiral photosensitizers and electrochemical cells that can effectively control the stereochemical outcome of fluorination reactions. The continuous evolution of fluorinating agents, such as the development of reagents like Selectfluor and N-fluorobenzenesulfonimide (NFSI), has also significantly improved the efficiency and selectivity of these reactions. numberanalytics.commdpi.com

| Strategy | Description | Key Research Focus |

| Catalyst Control | Utilizes chiral transition metal catalysts or organocatalysts to direct the stereochemical outcome of the fluorination. numberanalytics.comnumberanalytics.com | Design of new, highly efficient chiral ligands and organocatalysts. numberanalytics.comrsc.org |

| Photocatalytic Fluorination | Employs light and a photosensitizer to initiate fluorination, offering high stereoselectivity under mild conditions. numberanalytics.com | Development of novel chiral photosensitizers and reaction conditions. |

| Electrochemical Fluorination | Uses an electric current to drive the reaction, providing high efficiency and selectivity with reduced hazardous reagents. numberanalytics.comnumberanalytics.com | Design of specialized electrochemical cells and electrodes for stereocontrol. |

| New Reagent Development | Focuses on creating more selective and efficient fluorinating agents. numberanalytics.com | Synthesis of advanced electrophilic and nucleophilic fluorine sources. |

Exploration of Sustainable and Green Chemistry Approaches in Synthetic Routes

The chemical industry is increasingly shifting towards more sustainable and environmentally friendly practices. numberanalytics.com The synthesis of organofluorine compounds, which has traditionally relied on hazardous reagents and generated significant waste, is a prime area for the application of green chemistry principles. dovepress.comcas.cnwpmucdn.com

A key focus is the replacement of toxic, non-renewable polar aprotic solvents like DMF and DMSO with greener alternatives. wpmucdn.com Research has identified promising bio-based solvents such as Cyrene, cyclopentanone, and γ-valerolactone (GVL) as potential replacements in fluorination reactions. wpmucdn.com Another critical avenue is the use of water as a reaction medium. rsc.org While historically considered incompatible with reactive fluorination processes, recent studies have shown that electrophilic, radical, or nucleophilic fluorination can be successfully performed in aqueous systems, representing a significant step forward for green fluorine chemistry. rsc.org

Catalysis plays a central role in sustainable synthesis by enhancing efficiency, reducing the amount of reagents needed, and minimizing waste. numberanalytics.comnumberanalytics.com Furthermore, energy-efficient methods are gaining traction. Electrochemical and photochemical fluorination not only offer alternative activation strategies but also reduce energy consumption compared to traditional thermal methods. numberanalytics.comnumberanalytics.comnumberanalytics.com The long-term sustainability of organofluorine chemistry also depends on the responsible management of raw materials, such as fluorspar (calcium fluoride), which is the primary source of hydrogen fluoride (B91410). societechimiquedefrance.fr

| Green Chemistry Approach | Description | Example/Benefit |

| Sustainable Solvents | Replacing hazardous solvents with environmentally benign alternatives. wpmucdn.com | Use of bio-derived solvents like γ-valerolactone (GVL) to reduce toxicity and environmental impact. wpmucdn.com |

| Aqueous Media | Using water as a (co)solvent for fluorination reactions. rsc.org | Reduces reliance on organic solvents and aligns with green chemistry principles. rsc.org |

| Catalysis | Employing catalysts to improve reaction efficiency and reduce waste. numberanalytics.com | Catalytic methods lower the required amount of fluorinating agents and improve atom economy. numberanalytics.com |

| Energy Efficiency | Utilizing methods like photochemistry and electrochemistry to lower energy consumption. numberanalytics.comnumberanalytics.com | These techniques often operate at milder conditions than traditional high-temperature reactions. numberanalytics.comnumberanalytics.com |

| Renewable Feedstocks | Sourcing starting materials from renewable resources. numberanalytics.com | Reduces dependence on petrochemicals and improves the overall sustainability of the synthesis. numberanalytics.com |

Advanced Mechanistic Elucidation of Complex Catalytic Fluorination Reactions

A deep understanding of reaction mechanisms is crucial for optimizing existing synthetic methods and designing new, more efficient catalytic systems. ucla.edu The fluorination of complex molecules often involves intricate catalytic cycles and reactive intermediates that require sophisticated analytical and computational techniques to unravel. acs.orgrsc.org

For example, mechanistic studies on palladium-catalyzed allylic fluorination have revealed a complex pathway. Evidence suggests a homobimetallic mechanism where a neutral allylpalladium fluoride complex acts as the nucleophile, attacking a cationic allylpalladium electrophile to form the C–F bond. acs.org Similarly, investigations into copper-catalyzed fluorination of diaryliodonium salts point towards a Cu(I)/Cu(III) catalytic cycle. acs.org In this process, the active catalyst, reaction intermediates, and the sequence of events leading to C-F bond formation have been probed using a combination of experimental work and density functional theory (DFT) calculations. acs.org

Research into cooperative catalysis, where two different catalysts work in concert, has also provided mechanistic insights. In the enantioselective fluorination of epoxides, a (salen)Co catalyst and an amine co-catalyst are involved. ucla.edu Studies have shown that the reaction kinetics and stereoselectivity are consistent with a bimetallic ring-opening step, highlighting the complex interplay between the catalytic species. ucla.edu Future research will continue to employ advanced spectroscopic methods (like in situ NMR), kinetic analysis, and computational modeling to clarify the nature of fluorine transfer, whether it occurs via SN2, single electron transfer (SET), or other pathways. ucla.edursc.orgrsc.org

Computational Design and Discovery of Fluorinated Synthons with Tailored Reactivity

Computational chemistry has become an indispensable tool in modern drug discovery and materials science. researchgate.netnih.gov In the context of organofluorine chemistry, computational methods are accelerating the design and discovery of new fluorinated building blocks, or synthons, with precisely controlled properties and reactivity. nih.govnih.gov

Density functional theory (DFT) calculations are widely used to investigate reaction mechanisms, predict the stability of intermediates, and calculate the energy barriers of reaction pathways. rsc.orgacs.org This insight allows chemists to rationally design more efficient catalysts. For instance, after elucidating the mechanism of a bismuth-catalyzed fluorination, researchers used their findings to computationally design new, potentially more effective catalysts with tethered bis-anionic ligands. rsc.org Computational approaches are also used to predict the physicochemical properties of novel fluorinated molecules, such as their electronic structure and lipophilicity, which are critical for applications in drug design. nih.govbeilstein-journals.org

In silico mining of databases for enzymes is another emerging frontier. This approach has led to the identification of novel fluorinases—the only known enzymes that catalyze C-F bond formation—from unconventional sources like archaea. acs.org Characterizing these new biocatalysts could pave the way for enzymatic routes to fluorinated compounds. The combination of computational prediction and synthetic validation enables a more rapid and targeted exploration of chemical space, facilitating the development of fluorinated synthons for specific applications in medicinal chemistry and beyond. nih.govresearchgate.net

Q & A

Q. What are the established synthetic routes for 3-Ethyl-2-fluoropentanoic acid, and what are the critical parameters affecting yield?

Methodological Answer: Synthesis typically involves fluorination at the β-position of a pentanoic acid precursor. Key steps include:

- Nucleophilic fluorination : Using reagents like KF or Selectfluor® under anhydrous conditions to introduce fluorine at the 2-position .

- Ethyl group introduction : Alkylation via Grignard or organozinc reagents.

- Critical parameters : Reaction temperature (maintained below 0°C to avoid side reactions), solvent polarity (e.g., THF or DMF for fluorination), and stoichiometric control of fluorinating agents to minimize over-fluorination.

- Yield optimization : Monitor intermediates via TLC or GC-MS to isolate pure product .

Q. Which spectroscopic techniques are most effective for characterizing 3-Ethyl-2-fluoropentanoic acid?

Methodological Answer:

- <sup>19</sup>F NMR : Directly identifies fluorine substitution patterns (δ ~ -180 to -220 ppm for aliphatic C-F bonds) .

- <sup>1</sup>H NMR : Distinguishes ethyl group protons (δ 1.2–1.5 ppm, triplet) and α-protons adjacent to fluorine (δ 4.5–5.0 ppm, multiplet due to coupling with F).

- IR spectroscopy : Confirms carboxylic acid (-COOH) stretching (~2500–3300 cm⁻¹) and C-F bonds (~1100–1200 cm⁻¹).

- Mass spectrometry (HRMS) : Validates molecular ion ([M-H]⁻ at m/z 163.07) and fragmentation patterns .

Q. How should researchers handle safety concerns during synthesis and handling?

Methodological Answer:

- Personal protective equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles.

- Ventilation : Conduct reactions in a fume hood due to potential release of HF gas during fluorination .

- Spill management : Neutralize acid spills with sodium bicarbonate and adsorb with inert materials (e.g., vermiculite) .

- First aid : Immediate rinsing with water for skin/eye contact and medical consultation for inhalation exposure .

Advanced Research Questions

Q. How can computational chemistry predict the reactivity of 3-Ethyl-2-fluoropentanoic acid in different solvents?

Methodological Answer:

- Density Functional Theory (DFT) : Calculate solvation energies and transition states using Gaussian or ORCA software.

- Solvent effects : Compare polar (water) vs. non-polar (hexane) solvents to model acid dissociation (pKa) and fluorine’s electron-withdrawing effects.

- Validation : Cross-reference computed <sup>19</sup>F NMR shifts with experimental data to refine parameters .

Q. What methodologies detect trace levels of 3-Ethyl-2-fluoropentanoic acid in environmental samples?

Methodological Answer:

- Sample preparation : Solid-phase extraction (SPE) using C18 cartridges to concentrate the analyte from water/soil .

- Instrumentation : LC-MS/MS with electrospray ionization (ESI⁻) in MRM mode (m/z 163→119).

- Quantification : Use isotope-labeled internal standards (e.g., <sup>13</sup>C2-labeled analogs) to correct for matrix effects .

- Detection limits : Achieve ppt-level sensitivity with optimized collision energies and dwell times .

Q. How can researchers resolve contradictions in reported pKa values for fluorinated carboxylic acids?

Methodological Answer:

- Systematic review : Apply PRISMA guidelines to aggregate data from peer-reviewed studies, noting solvent systems and measurement techniques (e.g., potentiometry vs. spectrophotometry) .

- Experimental replication : Measure pKa under standardized conditions (I = 0.1 M NaCl, 25°C) using automated titrators.

- Statistical analysis : Perform ANOVA to assess inter-study variability and identify outliers due to impurities or calibration errors .

Q. What strategies optimize regioselectivity in fluorination reactions for similar β-fluorocarboxylic acids?

Methodological Answer:

- Substrate design : Introduce steric hindrance (e.g., bulky esters) to direct fluorine to the β-position.

- Catalytic systems : Test Pd-catalyzed C-H activation or photoredox catalysts for milder conditions.

- Kinetic studies : Use stopped-flow NMR to monitor intermediate formation and adjust reaction times .

Q. How does the fluorine substituent influence the compound’s environmental persistence compared to non-fluorinated analogs?

Methodological Answer:

- Degradation studies : Conduct aerobic/anaerobic biodegradation assays (OECD 301/311 guidelines) and compare half-lives.

- Mass balance analysis : Track transformation products (e.g., defluorinated metabolites) via HRMS .

- Modeling : Apply QSAR models to predict bioaccumulation factors (BCF) based on logP and fluorine content .

Data Presentation and Analysis Guidelines

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.